molecular formula C10H13ClN2 B2764401 3-Chloro-4-(piperidin-1-yl)pyridine CAS No. 52311-33-8

3-Chloro-4-(piperidin-1-yl)pyridine

Cat. No.: B2764401
CAS No.: 52311-33-8
M. Wt: 196.68
InChI Key: BJAVWXRTOPNDOJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the third position and a piperidine ring at the fourth position. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(piperidin-1-yl)pyridine typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-chloropyridine is reacted with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-4-(piperidin-1-yl)pyridine can undergo further substitution reactions where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the rings.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Substituted Pyridines: Products where the chlorine atom is replaced by other functional groups.

    Biaryl Compounds: Products formed from coupling reactions with boronic acids.

Scientific Research Applications

Chemistry: 3-Chloro-4-(piperidin-1-yl)pyridine is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the construction of more elaborate heterocyclic systems.

Biology and Medicine: The compound is investigated for its potential pharmacological activities. It is used in the development of drugs targeting specific receptors or enzymes. For instance, derivatives of this compound have shown promise as inhibitors of certain kinases involved in cancer and other diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it a valuable component in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidin-1-yl)pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapies.

Comparison with Similar Compounds

    4-(Piperidin-1-yl)pyridine: Lacks the chlorine substitution at the third position.

    3-Chloro-2-(piperidin-1-yl)pyridine: Similar structure but with the piperidine ring at the second position.

    3-Chloro-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness: 3-Chloro-4-(piperidin-1-yl)pyridine is unique due to the specific positioning of the chlorine and piperidine substituents, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

3-chloro-4-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAVWXRTOPNDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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